N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propan-1-amine
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Overview
Description
[(FURAN-2-YL)METHYL][3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]AMINE is a complex organic compound that features a furan ring, a methoxyphenyl group, and a propylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(FURAN-2-YL)METHYL][3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]AMINE typically involves multiple steps, including the formation of the furan ring, the introduction of the methoxyphenyl group, and the attachment of the propylamine moiety. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the Propylamine Moiety: This can be accomplished through nucleophilic substitution reactions, where the amine group is introduced to the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[(FURAN-2-YL)METHYL][3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(FURAN-2-YL)METHYL][3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of [(FURAN-2-YL)METHYL][3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[(FURAN-2-YL)METHYL][3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]AMINE can be compared with other similar compounds, such as:
Furan Derivatives: Compounds with similar furan rings but different substituents.
Methoxyphenyl Compounds: Molecules with methoxyphenyl groups but different core structures.
Propylamine Derivatives: Compounds with propylamine moieties but different aromatic rings.
The uniqueness of [(FURAN-2-YL)METHYL][3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H29NO3 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)propan-1-amine |
InChI |
InChI=1S/C24H29NO3/c1-18(2)28-20-12-10-19(11-13-20)22(23-8-4-5-9-24(23)26-3)14-15-25-17-21-7-6-16-27-21/h4-13,16,18,22,25H,14-15,17H2,1-3H3 |
InChI Key |
WOMOOTSCJMEEFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CCNCC2=CC=CO2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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